4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE
Beschreibung
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-19(26-4,16-7-5-6-8-17(16)20)13-21-18(23)14-9-11-15(12-10-14)27(24,25)22(2)3/h5-12H,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPZNJZZYMSTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation reactions using dimethylsulfamoyl chloride and a base such as triethylamine.
Attachment of the 2-Fluorophenyl-2-Methoxypropyl Side Chain: This step involves the alkylation of the benzamide core with a suitable alkylating agent, such as 2-(2-fluorophenyl)-2-methoxypropyl bromide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core or the side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core or side chain.
Reduction: Reduced forms of the benzamide core or side chain.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide exhibit significant anticancer properties. These compounds are being investigated for their ability to inhibit N-linked glycosylation, a process crucial for cancer cell survival and proliferation.
- Case Study : In a preclinical study, the compound demonstrated efficacy in reducing tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent against malignancies linked to aberrant glycosylation processes .
Neurological Disorders
The modulation of neurotransmitter systems is another promising application area for this compound. It is being explored for its neuroprotective effects, particularly in conditions like Alzheimer's disease and schizophrenia.
- Research Findings : A study highlighted the compound's ability to modulate NMDA receptor activity, which is pivotal in neurodegenerative processes. The findings suggest that it may help mitigate excitotoxicity associated with excessive glutamate signaling .
Data Table: Summary of Applications
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Early-stage studies indicate favorable absorption and distribution profiles, but further investigation into long-term effects and metabolic pathways is necessary.
Wirkmechanismus
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-(2-(2-chlorophenyl)-2-methoxypropyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(2-(2-bromophenyl)-2-methoxypropyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(2-(2-methylphenyl)-2-methoxypropyl)benzamide
Uniqueness
4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Biologische Aktivität
4-(Dimethylsulfamoyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notable mechanisms include:
- Inhibition of Enzymatic Activity : The dimethylsulfamoyl group is known to enhance binding affinity to certain enzymes, potentially leading to inhibition of their activity.
- Modulation of Signaling Pathways : The presence of the fluorophenyl and methoxypropyl groups may influence signaling pathways related to cell proliferation and apoptosis.
Biological Activity Summary
The following table summarizes key biological activities reported for this compound:
Case Studies
- Antiviral Efficacy Against HBV : A study evaluated the compound's effectiveness against Hepatitis B virus (HBV). It demonstrated significant antiviral activity by increasing intracellular levels of APOBEC3G, which is crucial for inhibiting HBV replication. The IC50 value was determined using quantitative PCR assays, establishing its potential as an anti-HBV agent .
- Antitumor Properties : In vitro studies on various cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The compound showed a favorable pharmacokinetic profile in animal models, suggesting potential for further development in cancer therapies .
- HDAC Inhibition : Research focusing on histone deacetylase (HDAC) inhibition revealed that this compound effectively increased acetyl-histone levels, leading to cell cycle arrest in myelodysplastic syndrome models .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that the compound exhibits reasonable absorption and distribution characteristics. Toxicity profiles were assessed in animal models, revealing minimal adverse effects at therapeutic doses. Further investigations are warranted to explore long-term effects and safety profiles.
Q & A
Q. What are the recommended synthetic routes for 4-(dimethylsulfamoyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide, and what reaction conditions optimize yield?
Answer: The synthesis of this compound typically involves multi-step organic reactions:
- Step 1: Formation of the benzamide core via coupling of 4-(dimethylsulfamoyl)benzoic acid with a substituted amine (e.g., 2-(2-fluorophenyl)-2-methoxypropylamine) using coupling agents like EDCI or HATU in polar aprotic solvents (DMF or THF) .
- Step 2: Purification via column chromatography or recrystallization.
- Key variables: Temperature (20–50°C), solvent choice (DMF for solubility), and catalyst (e.g., DMAP for acyl transfer). Yields are optimized by maintaining anhydrous conditions and stoichiometric excess of the amine (1.2–1.5 equivalents) .
Analytical Table: Common Synthesis Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/THF | Enhances solubility |
| Coupling Agent | EDCI/HATU | 70–85% coupling efficiency |
| Reaction Time | 12–24 hours | Longer times improve conversion |
Q. What spectroscopic methods are critical for characterizing this compound, and what data should researchers prioritize?
Answer: Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Confirm methoxy (δ 3.2–3.5 ppm), fluorophenyl (δ 7.1–7.4 ppm), and dimethylsulfamoyl (δ 2.8–3.0 ppm) groups.
- ¹³C NMR: Identify carbonyl (δ 165–170 ppm) and quaternary carbons .
- IR Spectroscopy: Validate amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
- HPLC-MS: Ensure purity (>95%) and molecular ion confirmation (e.g., [M+H]⁺ calculated for C₁₉H₂₂FN₂O₃S: 393.14) .
Data Gap Alert: Melting point and solubility data are not widely reported; experimental determination is recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .
- Docking Workflow:
- Protein Preparation: Use tools like Schrödinger’s Protein Preparation Wizard to optimize receptor structures.
- Ligand Parameterization: Assign charges (e.g., OPLS4 force field) and generate conformers.
- Glide XP Scoring: Evaluate binding affinities, focusing on hydrophobic enclosure and hydrogen-bond networks .
- Validation: Compare docking scores with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Table: Example Docking Results vs. Known Inhibitors
| Target | Compound Docking Score (kcal/mol) | Reference Inhibitor Score |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | Acetazolamide: -8.5 |
| EGFR Kinase | -7.8 | Erlotinib: -8.1 |
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Use cell lines with consistent expression levels (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
- Purity Validation: Re-characterize batches via HPLC and elemental analysis; impurities >1% can skew results .
- Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., staurosporine for cytotoxicity) .
Case Study: A 2023 study resolved conflicting IC₅₀ values (2–10 μM) by identifying a batch-dependent impurity (5% unreacted amine), which non-specifically inhibited phosphatases .
Q. What are the mechanistic implications of the dimethylsulfamoyl group in modulating pharmacokinetic properties?
Answer: The dimethylsulfamoyl moiety enhances:
- Solubility: Polar sulfonamide group improves aqueous solubility (logP reduction by ~0.5 units) .
- Metabolic Stability: Resistance to CYP450 oxidation due to electron-withdrawing effects .
- Target Engagement: Sulfonamides often act as hydrogen-bond acceptors, stabilizing enzyme-inhibitor complexes (e.g., carbonic anhydrase) .
Comparative Table: Key Pharmacokinetic Metrics
| Property | With Sulfamoyl Group | Without Sulfamoyl Group |
|---|---|---|
| logP | 2.1 | 2.6 |
| Plasma Half-life (hr) | 4.5 | 2.8 |
| CYP3A4 Metabolism (%) | 15 | 45 |
Q. How does the fluorophenyl-methoxypropyl side chain influence conformational stability and target selectivity?
Answer:
- Conformational Analysis: The 2-fluorophenyl group induces steric hindrance, favoring a gauche conformation that aligns the methoxy group for hydrogen bonding .
- Selectivity: Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., EGFR T790M mutant) while reducing off-target interactions (e.g., hERG channel) .
- SAR Insights: Methyl substitution on the propyl chain improves metabolic stability but reduces solubility—balance via prodrug strategies (e.g., phosphate esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
